7a-hydroxy-3a-methyl-tetrahydro-2H-indene-1,4-dione

Total synthesis Hydrindane building block Sesquiterpene synthesis

7a-Hydroxy-3a-methyl-tetrahydro-2H-indene-1,4-dione (CAS 1192178-33-8; also named (±)-cis-6-hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione) is a racemic cis-fused hydrindane diketone bearing a tertiary hydroxy group at the 7a bridgehead position and a methyl substituent at the 3a bridgehead. This compound belongs to the class of hexahydro-1H-indene-1,4-diones and is structurally categorized as an 'iso-Hajos-Parrish' ketone isomer, wherein the hydroxy and methyl substitution pattern is transposed relative to the classic Hajos-Parrish ketone (3a-hydroxy-7a-methyl-1,5-dione).

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Cat. No. B12506253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7a-hydroxy-3a-methyl-tetrahydro-2H-indene-1,4-dione
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C1(CCCC2=O)O
InChIInChI=1S/C10H14O3/c1-9-6-4-8(12)10(9,13)5-2-3-7(9)11/h13H,2-6H2,1H3
InChIKeyCAYWOGVLFCOLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7a-Hydroxy-3a-methyl-tetrahydro-2H-indene-1,4-dione: Class, Structure, and Procurement Identity


7a-Hydroxy-3a-methyl-tetrahydro-2H-indene-1,4-dione (CAS 1192178-33-8; also named (±)-cis-6-hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione) is a racemic cis-fused hydrindane diketone bearing a tertiary hydroxy group at the 7a bridgehead position and a methyl substituent at the 3a bridgehead . This compound belongs to the class of hexahydro-1H-indene-1,4-diones and is structurally categorized as an 'iso-Hajos-Parrish' ketone isomer, wherein the hydroxy and methyl substitution pattern is transposed relative to the classic Hajos-Parrish ketone (3a-hydroxy-7a-methyl-1,5-dione) [1]. It is commercially supplied as a crystalline solid with purity of >98.0% (GC) and a melting point of approximately 101 °C .

Why 7a-Hydroxy-3a-methyl-tetrahydro-2H-indene-1,4-dione Cannot Be Replaced by Classic Hajos-Parrish or Wieland-Miescher Ketones


The hydrindane scaffold is a privileged intermediate in natural product synthesis, yet subtle variations in dione regioisomerism and bridgehead substitution profoundly alter downstream synthetic efficiency. Classic Hajos-Parrish ketone (3a-hydroxy-7a-methyl-1,5-dione) and Wieland-Miescher ketone (a decalin 1,6-dione) are widely used but embed specific functional-group relationships that may be mismatched for targets requiring a transposed methyl group or a 1,4-dione arrangement [1]. Snyder and co-workers demonstrated that an iso-Hajos-Parrish ketone bearing the 7a-hydroxy-3a-methyl motif enabled a 10-step total synthesis of sarcandrolide A, whereas the same target previously required 18 steps when derived from the classic Hajos-Parrish ketone—a near-doubling of synthetic length driven by the need to transpose the core ketone group . Moreover, the 1,4-dione regiochemistry of the target compound provides a differential reactivity profile compared to the 1,5-dione of Hajos-Parrish or the 1,6-enedione of Wieland-Miescher, governing enolate formation, alkylation selectivity, and annulation outcomes [2]. Simple interchange among these building blocks is therefore precluded by distinct substitution topology, carbonyl positioning, and the resultant synthetic step-economy consequences.

Quantitative Differentiation of 7a-Hydroxy-3a-methyl-tetrahydro-2H-indene-1,4-dione vs. Closest Hydrindane Analogues


Bridgehead Hydroxy/Methyl Transposition: iso-Hajos-Parrish vs. Classic Hajos-Parrish Ketone

The target compound bears the hydroxy group at C-7a and the methyl group at C-3a, the opposite configuration to the classic Hajos-Parrish ketone (3a-hydroxy-7a-methyl). This transposed arrangement—termed the iso-Hajos-Parrish scaffold—affords a 1,3-relationship between the angular methyl and the ketone functionality, in contrast to the 1,2-relationship in Hajos-Parrish [1]. This structural difference is functionally significant: Snyder et al. showed that an iso-Hajos-Parrish ketone enabled a total synthesis in 10 steps from commercial materials, whereas the identical natural product required 18 steps via the classic Hajos-Parrish ketone (16 steps from HPK itself), primarily because the conventional route required multiple operations to transpose the ketone group .

Total synthesis Hydrindane building block Sesquiterpene synthesis

Regioisomeric Dione Position: 1,4-Dione vs. 1,5-Dione Carbonyl Topology

The target compound is a 1,4-dione (carbonyls at C-1 and C-4 of the indene framework), whereas the classic Hajos-Parrish ketone is a 1,5-dione (carbonyls at C-1 and C-5), and the Wieland-Miescher ketone is a decalin-based 1,6-enedione [1]. The 1,4-dione arrangement places the two carbonyl groups in a 1,3-relationship across the cyclopentane ring, creating a distinct enolate regioselectivity profile. Hajos-Parrish ketone, with its 1,5-dione arrangement, has been exploited for selective mono-ketalization and C-1 formyl derivatization in cardiotonic hydroindene synthesis [2], whereas the 1,4-dione of the target compound offers orthogonal functionalization opportunities. The Wieland-Miescher ketone contains an enone moiety within a decalin framework (C11H14O2, MW 178.23) and lacks the tertiary hydroxy group altogether, making it structurally incapable of serving as a surrogate for hydroxy-directed transformations [3].

Regioselective enolate chemistry Annulation Steroid analogue synthesis

Melting Point and Thermal Behavior Differentiation Across Hydrindane/Decalin Diketones

The melting point of 7a-hydroxy-3a-methyl-tetrahydro-2H-indene-1,4-dione is 99.0–103.0 °C (lit. 101 °C) . This is 15–17 °C lower than the classic Hajos-Parrish diketone (116–118 °C lit.) [1], yet over 50 °C higher than the Wieland-Miescher ketone (47–50 °C) [2]. Melting point is a critical quality control parameter for procurement, as it reflects both chemical identity and crystalline purity. The distinct melting range of the target compound enables unambiguous identity verification by simple melting point determination, differentiating it from the two most commonly confused ketone building blocks.

Physicochemical characterization Crystallinity Purity assessment

Supplier-Documented Purity Benchmark: >98.0% (GC) as Standard Specification

The target compound is commercially available from TCI (Product H1318), Aladdin (P160149), and Fisher Scientific with a standardized purity specification of >98.0% (GC) . This quantitative purity threshold is verified by gas chromatography and is accompanied by NMR structural confirmation. By comparison, the Hajos-Parrish diketone is commonly supplied at ≥97% purity from multiple vendors, while Wieland-Miescher ketone racemate is typically offered at 98% . The >98.0% (GC) specification for the target compound places it at a comparable or slightly higher purity tier than the classic Hajos-Parrish ketone, with the added advantage that its purity is assayed by GC—a method that simultaneously detects volatile organic impurities and residual solvents.

Quality control Purity specification Procurement standard

Racemic cis-Configuration: Differential Utility vs. Enantiopure Hajos-Parrish Ketone

The target compound is supplied as the racemic cis diastereomer, specified as (3aR,7aS)-rel configuration . In contrast, Hajos-Parrish ketone is predominantly procured in enantiopure form, e.g., (S)-(+)-Hajos-Parrish diketone (CAS 17553-86-5) with ≥99% ee via HPLC, or as the (3aS,7aS) enantiomer (CAS 33879-04-8) . The racemic nature of the target compound is advantageous for applications where absolute stereochemistry is either established later in the synthesis or where racemic material is sufficient for methodology development, route scouting, or analytical reference standard preparation. Additionally, racemic material is inherently less costly than enantiopure material and carries no risk of enantiomeric erosion during storage.

Racemic synthesis Chiral resolution Methodology development

Solubility Profile: Defined Chloroform and Methanol Solubility Enabling Reproducible Reaction Setup

The target compound is documented as soluble in methanol and demonstrates near-transparency in chloroform at standard conditions . These defined solubility parameters allow for reproducible reaction setup in common organic solvents. By comparison, the Hajos-Parrish diketone is also generally soluble in organic solvents, but the target compound's explicit solubility specification in chloroform ('almost transparency') provides a tangible quality benchmark for dissolution behavior that is not routinely reported for the Hajos-Parrish or Wieland-Miescher analogues . Solubility in methanol additionally facilitates direct use in protic solvent systems without prior solvent exchange.

Solubility Reaction medium Process chemistry

Optimal Application Scenarios for 7a-Hydroxy-3a-methyl-tetrahydro-2H-indene-1,4-dione Procurement


Total Synthesis of Sesquiterpenoids and Meroterpenoids Requiring a Transposed Methyl Group

Natural products such as sarcandralactone A, 4-desmethylpinguisone, and members of the eudesmanolide family possess a 1,3-relationship between the angular methyl and the C-1 ketone group—a pattern that matches the iso-Hajos-Parrish scaffold. Snyder et al. demonstrated that an iso-Hajos-Parrish ketone bearing the 7a-hydroxy-3a-methyl motif shortened the synthesis of sarcandrolide A by 8 steps relative to a classic Hajos-Parrish ketone route [1]. The target compound (racemic form) is directly applicable as the starting scaffold for such syntheses, providing the pre-installed hydroxy group at C-7a and methyl at C-3a that avoids the need for later functional group transposition.

Development of Simplified Digitalis-Like Cardiotonic Agents

Hydroindene derivatives have been investigated as simplified digitalis-like compounds with Na⁺,K⁺-ATPase inhibitory activity [2]. While the classic Hajos-Parrish ketone (1,5-dione) has been the traditional starting material for these programs, the 1,4-dione scaffold of the target compound provides an alternative regioisomeric starting point that may confer differential cardiotonic selectivity profiles. The >98.0% (GC) purity specification ensures batch consistency for SAR studies .

Methodology Development and Route Scouting for Hydrindane-Based Synthesis

The racemic nature of the target compound makes it a cost-effective choice for methodology development and route scouting where absolute stereochemical outcome is not the primary endpoint. The defined melting point (101 °C), GC purity (>98.0%), and solubility profile (soluble in methanol and chloroform) facilitate rapid reaction screening and product characterization [1]. This is particularly relevant for academic and industrial process chemistry groups evaluating new annulation, oxidation, or C–C bond-forming methodologies on the hydrindane scaffold.

Chiral Resolution and Asymmetric Synthesis Methodology Development

The racemic cis form of the target compound serves as an ideal substrate for developing novel chiral resolution methods. Snyder et al. described a menthol chiral auxiliary approach that resolved a related iso-Hajos-Parrish ketone with >99:1 diastereopurity after recrystallization [2]. The commercial availability of the racemate with consistent >98.0% (GC) purity enables reproducible screening of enzymatic kinetic resolutions, chiral HPLC methods, and diastereomeric salt resolutions for accessing enantiopure iso-Hajos-Parrish building blocks.

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